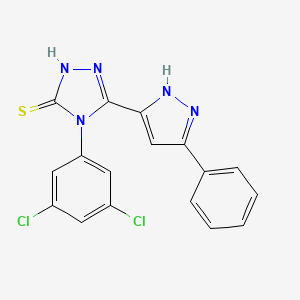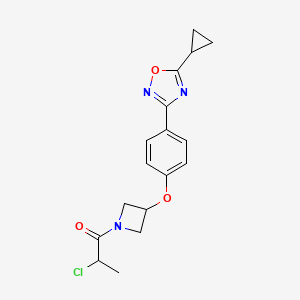![molecular formula C21H29N5O3 B10867463 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions. Key steps may include:
N-Alkylation: Introduction of the isopropoxypropyl group through nucleophilic substitution.
Amination: Incorporation of the amino group via reductive amination.
Benzylation: Addition of the benzyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the isopropoxy group to a hydroxyl group.
Reduction: Reduction of the purine ring to form dihydropurine derivatives.
Substitution: Halogenation or nitration of the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H29N5O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H29N5O3/c1-14(2)29-11-7-10-22-20-23-18-17(19(27)25(5)21(28)24(18)4)26(20)13-16-9-6-8-15(3)12-16/h6,8-9,12,14H,7,10-11,13H2,1-5H3,(H,22,23) |
InChI Key |
FMTLOFMISYCMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCCOC(C)C)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8,9-Dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10867385.png)
![N-(4-methylpyrimidin-2-yl)-4-[(phenylcarbamoyl)amino]benzenesulfonamide](/img/structure/B10867388.png)
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[4-[[[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino]thioxomethyl]-3-methyl-1-piperazinyl]-4-oxo-3-quinolinecarboxylic acid](/img/structure/B10867390.png)


![5-(3,4-dimethoxyphenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10867397.png)


![3-(furan-2-yl)-6-{(E)-2-[4-(propan-2-yl)phenyl]ethenyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867428.png)
![2-Chloro-N-[(1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]propanamide](/img/structure/B10867440.png)
![phenyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10867452.png)
![4-({[(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B10867457.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B10867458.png)
